Neocurdione Demonstrates Potent *In Vivo* Hepatoprotection at a Low Oral Dose Comparable to Curdione
In a direct comparative study using a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver injury model in mice, neocurdione significantly inhibited the increase in serum transaminases at a low oral dose of 12.5 mg/kg [1]. This effect was equally potent to that of its structural analog, curdione, and more potent than other sesquiterpenes from the same extract, such as dehydrocurdione and germacrone, which required a higher dose of 50 mg/kg to show similar protective effects [1].
| Evidence Dimension | Reduction of D-GalN/LPS-induced serum transaminase elevation in mice |
|---|---|
| Target Compound Data | Potent inhibition at 12.5 mg/kg p.o. |
| Comparator Or Baseline | Curdione: Potent inhibition at 12.5 mg/kg p.o.; Dehydrocurdione and Germacrone: Required 50 mg/kg p.o. for comparable effect. |
| Quantified Difference | Neocurdione is 4x more potent in this model compared to dehydrocurdione and germacrone, which showed no significant effect at the 12.5 mg/kg dose. |
| Conditions | D-GalN/LPS-induced acute liver injury mouse model, oral administration (p.o.) |
Why This Matters
This data establishes neocurdione as one of the most potent hepatoprotective agents in its class, justifying its selection over other *Curcuma* sesquiterpenes for *in vivo* liver disease research.
- [1] Morikawa, T., Matsuda, H., Ninomiya, K., & Yoshikawa, M. (2002). Medicinal foodstuffs. XXIX. Potent protective effects of sesquiterpenes and curcumin from Zedoariae Rhizoma on liver injury induced by D-galactosamine/lipopolysaccharide or tumor necrosis factor-alpha. *Biological & Pharmaceutical Bulletin*, 25(5), 627–631. View Source
